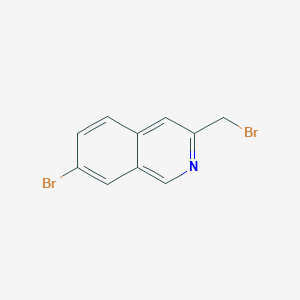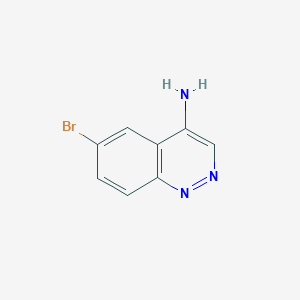![molecular formula C10H16O2 B15232463 Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)
Ethyl bicyclo[4.1.0]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylbicyclo[410]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
Ethylbicyclo[4.1.0]heptane-1-carboxylate can be synthesized through the cycloisomerization of 1,6-enynes. This process typically involves transition metal catalysts such as platinum (II) or gold (I), which facilitate the formation of the bicyclic structure . Another method involves the Simmons–Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form the bicyclic compound .
Industrial Production Methods
While specific industrial production methods for ethylbicyclo[4.1.0]heptane-1-carboxylate are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the cycloisomerization and Simmons–Smith reactions would be key considerations.
化学反应分析
Types of Reactions
Ethylbicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethylbicyclo[4.1.0]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying ring strain effects.
Biology: The compound’s derivatives are used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.
Industry: It is used in the synthesis of polymers and other materials with unique properties
作用机制
The mechanism by which ethylbicyclo[4.1.0]heptane-1-carboxylate exerts its effects involves the release of ring strain during chemical reactions. This strain release provides a thermodynamic driving force, facilitating various transformations. The compound can interact with metal catalysts, enabling ring-opening reactions and the formation of new bonds .
相似化合物的比较
Similar Compounds
Bicyclo[4.1.0]heptane: Similar in structure but lacks the ethyl and carboxylate groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the ring system, leading to different reactivity and applications.
Azabicyclo[4.1.0]heptane:
Uniqueness
Ethylbicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific functional groups, which impart distinct reactivity and potential applications. The presence of the ethyl and carboxylate groups allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
属性
IUPAC Name |
ethyl bicyclo[4.1.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)10-6-4-3-5-8(10)7-10/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTJUYZGMNWRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

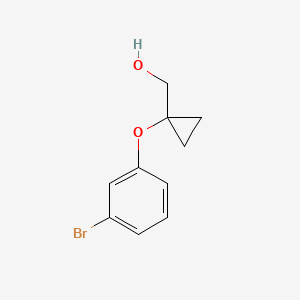

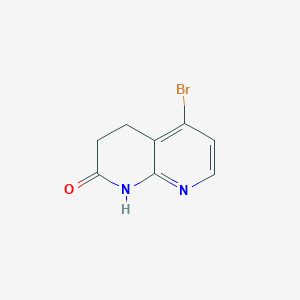
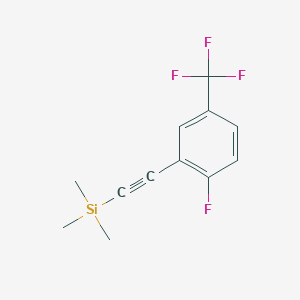



![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
